Ethyl 3-phenylpropionate - d5
Description
Theoretical Framework of Deuterium (B1214612) Substitution and Isotope Effects
The substitution of hydrogen with deuterium introduces a significant relative mass change, approximately doubling the mass of the isotope. wikipedia.org This alteration is the primary origin of the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction changes upon isotopic substitution. wikipedia.orglibretexts.org The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, leading to a higher activation energy for reactions involving the cleavage of a C-D bond. libretexts.org Consequently, reactions where a C-H bond is broken in the rate-determining step are typically 6 to 10 times faster than the equivalent reaction with a C-D bond. wikipedia.org
Isotope effects are categorized as either primary or secondary. A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is formed or broken in the rate-determining step of the reaction. princeton.edu In contrast, a secondary kinetic isotope effect occurs when the isotopically substituted bond is not directly involved in the bond-breaking or-making process of the rate-limiting step. wikipedia.org These secondary effects are generally smaller but can still provide valuable information about the transition state of a reaction. wikipedia.orgprinceton.edu
Significance of Deuterated Organic Compounds in Modern Scientific Inquiry
Deuterated organic compounds are invaluable tools, particularly in analytical chemistry, where they serve as superior internal standards for mass spectrometry (MS) based quantification. clearsynth.comscioninstruments.com Because deuterated standards are nearly chemically identical to the analyte of interest, they co-elute during chromatographic separation and exhibit similar ionization behavior in the mass spectrometer. texilajournal.comaptochem.com This mimicry allows for effective correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantitative analysis. clearsynth.comtexilajournal.com The use of deuterated internal standards is widespread in fields such as pharmaceutical drug metabolism studies, environmental pollutant monitoring, and clinical diagnostics. clearsynth.comtexilajournal.com
Overview of Ethyl 3-Phenylpropionate (B1229125) and its Deuterated Analogues in Research Contexts
Ethyl 3-phenylpropionate, also known as ethyl hydrocinnamate, is an ester with a characteristic fruity, floral odor. chemicalbook.comsolubilityofthings.com It is found naturally in some essential oils and is synthesized for use as a flavoring agent and in fragrances. solubilityofthings.comnih.gov The typical synthesis involves the esterification of 3-phenylpropanoic acid with ethanol (B145695) or the hydrogenation of ethyl cinnamate (B1238496). chemicalbook.comprepchem.comchemicalbook.com In research, it can be used as an intermediate in the synthesis of other organic molecules, such as pyrimidine-based inhibitors of cyclin-dependent kinases. chemicalbook.com
The deuterated analogue, Ethyl 3-phenylpropionate-d5, incorporates five deuterium atoms, typically on the phenyl ring. This isotopic labeling makes it an ideal internal standard for quantitative studies involving ethyl 3-phenylpropionate or structurally related compounds.
Research Objectives and Scope for Investigations Involving Ethyl 3-Phenylpropionate-d5
The primary research application for Ethyl 3-phenylpropionate-d5 is as an internal standard in analytical methods, most notably those utilizing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The objective of using a deuterated standard like Ethyl 3-phenylpropionate-d5 is to achieve high levels of accuracy and precision in the quantification of the non-deuterated analyte. clearsynth.com
Investigations using this deuterated compound can span various fields:
Metabolism Studies: Researchers can use Ethyl 3-phenylpropionate-d5 to accurately measure the concentration of ethyl 3-phenylpropionate and its metabolites in biological samples, providing insights into its metabolic fate.
Environmental Analysis: It can be employed to quantify trace levels of ethyl 3-phenylpropionate in environmental samples, aiding in the assessment of its distribution and persistence.
Food and Fragrance Chemistry: In quality control and research, it can serve as a standard to determine the concentration of ethyl 3-phenylpropionate in food products and fragrances.
The scope of these investigations is to leverage the unique properties of the deuterated compound to overcome analytical challenges, such as matrix interference and extraction variability, thereby ensuring the reliability of the quantitative data obtained. texilajournal.com
Properties
CAS No. |
1082582-00-0 |
|---|---|
Molecular Formula |
C11H9D5O2 |
Molecular Weight |
183.26 |
Purity |
95% min. |
Synonyms |
Ethyl 3-phenylpropionate - d5 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ethyl 3 Phenylpropionate D5
Strategies for Site-Specific Deuterium (B1214612) Incorporation
The introduction of deuterium into a target molecule can be achieved through several strategic approaches. For Ethyl 3-phenylpropionate-d5, where the five deuterium atoms are located on the phenyl ring, the choice of method depends on the available starting materials, desired labeling pattern, and efficiency of the isotopic incorporation.
Hydrogen-Deuterium (H/D) exchange reactions represent a direct method for replacing protons with deuterons on a molecule. This can be applied to both aromatic and aliphatic systems, typically under acidic or basic conditions using a deuterium source like deuterated water (D₂O) or a deuterated acid.
For incorporating deuterium onto the phenyl ring of a phenylpropionate precursor, acid-catalyzed exchange is a common strategy. nih.gov Strong deuterated acids, such as deuterated trifluoroacetic acid (CF₃COOD), can serve as both the catalyst and the deuterium source, facilitating electrophilic substitution on the activated aromatic ring. nih.gov The efficiency of the exchange can be influenced by the substituents on the ring; however, for a simple phenyl group, heating the substrate in the presence of a strong deuterated acid can lead to high levels of deuterium incorporation across the ortho, meta, and para positions.
Alternatively, H/D exchange can occur at aliphatic positions, particularly those alpha to a carbonyl group, under basic conditions. For instance, using a base like sodium methoxide (B1231860) in deuterated methanol (B129727) ([D₄]-MeOH) can effectively deuterate the α-position of an ester. electronicsandbooks.com While this specific approach is more relevant for labeling the propionate (B1217596) chain, it highlights the versatility of H/D exchange reactions in isotopic labeling.
Table 1: Comparison of H/D Exchange Conditions
| Condition | Deuterium Source | Target System | Mechanism | Typical Substrates |
|---|---|---|---|---|
| Acidic | CF₃COOD, D₂SO₄, DCl | Aromatic Rings | Electrophilic Aromatic Substitution | Anilines, Phenols, Phenyl Esters |
Another powerful strategy for introducing deuterium is through the reduction of a suitable precursor with a deuterated reducing agent. Reagents like Lithium Aluminum Deuteride (LiAlD₄ or LAD) are highly effective for this purpose.
A plausible synthetic route to Ethyl 3-phenylpropionate-d5 could involve the reduction of a precursor containing a carbon-carbon double bond or a carbonyl group. For example, starting with ethyl cinnamate (B1238496) (the unsaturated analog), the double bond could be reduced using deuterium gas (D₂) with a heterogeneous catalyst (e.g., Palladium on carbon). This would place deuterium atoms on the aliphatic chain. To achieve aromatic deuteration, one would typically start with a pre-deuterated aromatic ring.
A more direct application of deuterated reducing agents would be in the synthesis of a deuterated precursor. For instance, if a synthetic scheme required the reduction of a carboxylic acid or another functional group on a deuterated aromatic scaffold, LAD would be an excellent choice. Literature shows that reduction of nitriles in the presence of a deuterium source is a common method for preparing deuterated compounds. nih.gov
Modern organic synthesis offers a variety of cross-coupling reactions that can be adapted for the synthesis of isotopically labeled compounds. This strategy involves preparing a deuterated building block and then coupling it with another fragment to assemble the final molecule.
For Ethyl 3-phenylpropionate-d5, a key intermediate would be a d5-labeled phenyl group, such as bromobenzene-d5 (B116778). This deuterated aryl halide can be synthesized and then used in palladium-catalyzed cross-coupling reactions, like the Heck or Suzuki reaction. For example, coupling bromobenzene-d5 with ethyl acrylate (B77674) in the presence of a palladium catalyst could form ethyl cinnamate-d5, which can then be reduced (using H₂ to avoid further deuterium addition) to yield the desired Ethyl 3-phenylpropionate-d5. This method offers high site-specificity, as the deuterium is incorporated into a key starting material before the carbon skeleton is fully assembled.
Synthesis of Deuterated Phenylpropionate Esters and Derivatives
The synthesis of deuterated phenylpropionate esters often involves a multi-step approach combining the strategies mentioned above. A common pathway is the esterification of a deuterated carboxylic acid. nih.gov
One efficient route begins with 3-phenylpropionic acid. The aromatic protons can be exchanged for deuterium using a strong deuterated acid. The resulting 3-(phenyl-d5)propionic acid can then be esterified with ethanol (B145695) under standard Fischer esterification conditions (acid catalyst, heat) to yield Ethyl 3-phenylpropionate-d5. chemicalbook.com
Another approach involves modifying a precursor molecule. The hydrogenation of ethyl cinnamate using deuterium gas over a catalyst like palladium on carbon is a viable method, although this would typically label the aliphatic chain rather than the aromatic ring. chemicalbook.com To achieve the desired d5-labeling pattern, one would need to start with ethyl cinnamate-d5, synthesized via a coupling reaction as described previously.
Table 2: Selected Synthetic Routes to Ethyl 3-Phenylpropionate-d5
| Starting Material | Key Reagents | Method | Labeled Position |
|---|---|---|---|
| 3-Phenylpropionic Acid | 1. D₂SO₄ (catalyst), D₂O (source) 2. Ethanol, H₂SO₄ | H/D Exchange followed by Esterification | Phenyl Ring |
| Bromobenzene-d5 | 1. Ethyl Acrylate, Pd Catalyst 2. H₂, Pd/C | Heck Coupling followed by Reduction | Phenyl Ring |
Purification and Isolation Techniques for Labeled Chemical Entities
The purification of isotopically labeled compounds is a critical step to ensure that the final product is free from chemical and isotopic impurities. moravek.com The presence of unlabeled or partially labeled species can significantly impact the results of experiments where the labeled compound is used.
Following the synthesis of Ethyl 3-phenylpropionate-d5, the crude reaction mixture must be purified to isolate the desired product. Standard techniques for the purification of organic esters are generally applicable.
Column Chromatography: This is one of the most common methods for purifying esters. nih.gov Using a stationary phase like silica (B1680970) gel and an appropriate mobile phase (e.g., a mixture of heptane (B126788) and ethyl acetate), it is possible to separate the target deuterated ester from unreacted starting materials, catalysts, and non-polar byproducts.
High-Performance Liquid Chromatography (HPLC): For achieving very high chemical purity, HPLC is the preferred method. moravek.com It offers superior separation efficiency compared to standard column chromatography and can be used as a final polishing step to ensure the product meets stringent purity requirements. Both normal-phase and reverse-phase HPLC can be employed depending on the specific impurities present.
The primary goal of purification is to achieve high chemical purity, meaning the sample consists only of the desired molecule, regardless of its isotopic composition. moravek.com
Assessment of Isotopic Purity and Labeling Efficiency
After purification, it is essential to determine the isotopic purity and the efficiency of the deuterium labeling. This involves quantifying the percentage of molecules that contain the desired number of deuterium atoms (in this case, five) and confirming their location. rsc.org The two primary analytical techniques for this assessment are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining isotopic enrichment. nih.govresearchgate.net It can distinguish between molecules with very small mass differences. By analyzing the mass spectrum of the sample, one can identify the molecular ions corresponding to the unlabeled (d0), partially labeled (d1, d2, d3, d4), and fully labeled (d5) versions of Ethyl 3-phenylpropionate (B1229125). The relative abundances of these isotopic peaks allow for a precise calculation of the isotopic purity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides information about the structure of the molecule and the location of the deuterium labels. rsc.org
¹H NMR (Proton NMR): In the ¹H NMR spectrum of Ethyl 3-phenylpropionate-d5, the signals corresponding to the aromatic protons should be significantly diminished or absent. By integrating the remaining proton signals (on the ethyl and propionate groups) and comparing them to any residual signals in the aromatic region, one can estimate the degree of deuteration.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming the positions of the labels on the aromatic ring.
¹³C NMR (Carbon NMR): The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns and a shift in the resonance frequency compared to a C-H bond, providing further confirmation of the labeling sites.
Together, MS and NMR provide a comprehensive characterization of the synthesized deuterated compound, confirming its structure, chemical purity, and isotopic enrichment. rsc.orgresearchgate.net
Table 3: Analytical Techniques for Isotopic Purity Assessment
| Technique | Information Provided | Key Advantages |
|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Precise mass of isotopologues, relative abundance of each labeled species, calculation of isotopic enrichment. nih.gov | High sensitivity, accurate mass measurement, direct quantification of isotopic distribution. researchgate.net |
| ¹H NMR Spectroscopy | Disappearance or reduction of proton signals at labeled positions, estimation of deuterium incorporation. rsc.org | Provides structural confirmation, determines location of any remaining protons. |
| ²H NMR Spectroscopy | Direct detection of deuterium atoms, confirmation of labeling sites. | Unambiguously shows where deuterium has been incorporated. |
Advanced Analytical Characterization Techniques Utilizing Ethyl 3 Phenylpropionate D5
Mass Spectrometry (MS) Applications in Quantitative and Qualitative Analysis
The primary utility of Ethyl 3-phenylpropionate-d5 in mass spectrometry lies in its role as a stable isotope-labeled internal standard (SIL-IS). Its chemical behavior is nearly identical to its non-deuterated counterpart, but its mass is five daltons higher. This mass difference allows a mass spectrometer to distinguish between the standard and the analyte, which is fundamental to its application in various analytical techniques.
Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for quantitative analysis, and the use of a deuterated standard like Ethyl 3-phenylpropionate-d5 is central to its accuracy. In this technique, a known quantity of the deuterated standard is added to a sample before any processing or extraction steps. The standard and the native analyte (Ethyl 3-phenylpropionate) are assumed to behave identically throughout the entire analytical procedure, including extraction, derivatization, and injection.
Any loss of sample during these steps will affect both the analyte and the internal standard equally. nih.gov Consequently, the ratio of the native analyte to the deuterated standard remains constant. By measuring the final ratio of the two compounds in the mass spectrometer and knowing the initial amount of the standard added, the initial concentration of the native analyte in the sample can be calculated with very high precision and accuracy.
Elucidation of Fragmentation Pathways and Reaction Mechanisms via Deuterium (B1214612) Labeling
Deuterium labeling is a powerful tool for investigating the fragmentation patterns of molecules within a mass spectrometer. researchgate.net When Ethyl 3-phenylpropionate (B1229125) is analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization, it breaks apart into characteristic fragment ions. By comparing the mass spectrum of the standard, Ethyl 3-phenylpropionate, with that of Ethyl 3-phenylpropionate-d5, analysts can determine the precise composition of these fragments.
For instance, fragments that retain the phenyl group will show a mass shift of +5 Da in the spectrum of the deuterated compound. This information is crucial for confirming proposed fragmentation mechanisms and for the structural elucidation of unknown related compounds. nih.gov The primary fragments of non-labeled ethyl 3-phenylpropionate are typically observed at mass-to-charge ratios (m/z) of 104 and 91. nih.govchemicalbook.comnist.gov The presence of the d5-phenyl group shifts these fragments to m/z 109 and 96, respectively, confirming that these fragments contain the deuterated aromatic ring.
Table 1: Comparison of Key Mass Fragments for Ethyl 3-phenylpropionate and its d5-Labeled Analog
| Fragment Structure | Unlabeled m/z | Labeled (d5) m/z | Mass Shift (Da) |
|---|---|---|---|
| [C₈H₈]⁺ (Styrene radical cation) | 104 | 109 | +5 |
| [C₇H₇]⁺ (Tropylium ion) | 91 | 96 | +5 |
Development and Validation of LC-MS/MS and GC-MS Methods with Deuterated Internal Standards
In the development and validation of robust analytical methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or GC-MS, a suitable internal standard is paramount. nih.gov Ethyl 3-phenylpropionate-d5 is an ideal internal standard for the quantification of its non-deuterated form for several reasons:
Co-elution: It has nearly identical chromatographic retention times, meaning it elutes from the GC or LC column at the same time as the analyte.
Chemical Similarity: It shares the same chemical and physical properties, ensuring it behaves similarly during sample preparation and ionization.
Mass Distinguishability: It is easily differentiated by the mass spectrometer due to its higher mass.
Using a deuterated internal standard allows for the validation of key method parameters such as linearity, accuracy, precision, and recovery, ensuring the method is reliable and reproducible for routine analysis. lumiprobe.com
Compensation for Matrix Effects and Ion Suppression in Complex Samples
When analyzing samples with complex matrices, such as biological fluids, food products, or environmental extracts, other components in the sample can interfere with the ionization of the target analyte in the mass spectrometer's source. longdom.org This phenomenon, known as a "matrix effect," can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate quantification. nih.govnih.govchromatographyonline.com
Because the deuterated internal standard, Ethyl 3-phenylpropionate-d5, co-elutes with the analyte and has the same chemical properties, it is subjected to the exact same matrix effects. nih.govresearchgate.net Any suppression or enhancement of the analyte's signal will be mirrored by a proportional change in the internal standard's signal. By calculating the ratio of the analyte signal to the internal standard signal, the matrix effect is effectively canceled out, leading to highly accurate and reliable quantification even in challenging sample types. nih.gov
Table 2: Advantages of Using Ethyl 3-phenylpropionate-d5 as an Internal Standard
| Feature | Advantage | Analytical Impact |
|---|---|---|
| Stable Isotope Labeled | Chemically identical to the analyte but with a different mass. | Ensures identical behavior during sample prep and chromatography; easily distinguished by MS. |
| Co-elution | Elutes at the same retention time as the analyte. | Experiences the same matrix effects and ionization conditions simultaneously. |
| Correction for Sample Loss | Added before sample preparation. | The analyte-to-standard ratio remains constant, correcting for physical losses during extraction. |
| Mitigation of Matrix Effects | Experiences identical ion suppression or enhancement as the analyte. | Ratio-based calculation cancels out signal variability, ensuring accurate quantification. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
While mass spectrometry focuses on the mass-to-charge ratio of ions, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule.
Deuterium (2H) NMR Spectroscopy for Positional Isomerism and Molecular Conformation
Deuterium (²H) NMR is a specialized technique that directly observes the deuterium nuclei in a molecule. lookchem.com For Ethyl 3-phenylpropionate-d5, a ²H NMR spectrum would confirm the precise location of the deuterium labels on the five positions of the phenyl ring. This is a definitive way to verify the isotopic purity and confirm that no unintended isotopic scrambling has occurred during synthesis.
Furthermore, the deuterium nucleus has a nuclear spin of 1, which means it possesses a nuclear quadrupole moment. The interaction of this quadrupole moment with the local electric field gradient is highly sensitive to the molecule's orientation and dynamics. Therefore, ²H NMR can be used to study the conformational behavior and molecular mobility of the phenyl group in different solvent environments or when interacting with other molecules. Changes in the molecular motion would be reflected in the deuterium NMR signal's line shape and relaxation times, providing insights that are not accessible through standard proton (¹H) NMR. azom.com
Application in Investigating Solvent-Solute Interactions and Molecular Dynamics
The use of isotopically labeled compounds, such as Ethyl 3-phenylpropionate-d5, provides a refined approach to studying the intricate dance between solvent and solute molecules. The substitution of hydrogen with deuterium alters the molecule's vibrational modes and, to a lesser extent, its polarity and molecular volume. These subtle changes are powerful probes for investigating non-covalent interactions. When Ethyl 3-phenylpropionate-d5 is dissolved in various solvents, techniques like NMR spectroscopy can detect changes in chemical shifts and relaxation times, offering insights into the strength and nature of interactions like hydrogen bonding and van der Waals forces. The deuterium label can specifically highlight interactions occurring at the phenyl ring.
In the realm of computational chemistry, Ethyl 3-phenylpropionate-d5 serves as a valuable subject for molecular dynamics (MD) simulations. These simulations model the movement and interactions of atoms and molecules over time. To accurately simulate a deuterated compound, the force field parameters, particularly those defining the C-D bond, must be modified from the standard C-H parameters. Specifically, adjustments are made to the bond length and force constant to reflect the different vibrational frequency and bond energy of the carbon-deuterium bond. oup.com By running simulations of Ethyl 3-phenylpropionate-d5 in a solvent box, researchers can visualize and quantify how the deuterated phenyl group influences the local solvent structure and dynamics compared to its non-deuterated counterpart. These studies are crucial for understanding phenomena like solvation shells and preferential solvation in mixed-solvent systems.
| Simulation Parameter | Standard (C-H) Value | Modified (C-D) Value | Rationale for Modification |
| Bond Length | ~1.100 Å | ~1.075 Å | The C-D bond has a slightly shorter average bond length due to its lower zero-point energy. oup.com |
| Force Constant | ~662.4 kcal/mol·Å² | ~800 kcal/mol·Å² | A higher force constant is used to model the stronger, stiffer C-D bond. oup.com |
| Vibrational Frequency | ~2900-3100 cm⁻¹ | ~2100-2300 cm⁻¹ | The increased mass of deuterium significantly lowers the bond's stretching frequency. |
Utility in Mechanistic Studies through Signal Assignment
Deuterium labeling is a cornerstone of mechanistic chemistry, and Ethyl 3-phenylpropionate-d5 is an ideal tool for such investigations. The primary utility lies in its ability to act as a tracer and to simplify complex spectra for unambiguous signal assignment. In mass spectrometry, for example, a fragment containing the d5-phenyl group will have a mass-to-charge ratio (m/z) that is 5 units higher than the corresponding fragment from the unlabeled compound. This mass shift allows chemists to definitively identify fragments originating from the aromatic portion of the molecule, helping to piece together fragmentation pathways.
In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium labeling is used to simplify complex proton (¹H) NMR spectra. Since deuterium is not observed in a standard ¹H NMR experiment, replacing the five phenyl protons with deuterium effectively removes their signals and simplifies the spectrum to only show the ethyl group protons. This spectral editing is invaluable for confirming the assignment of proton signals in a crowded spectrum. Furthermore, deuterium labeling is fundamental to studying kinetic isotope effects (KIEs). chem-station.com If a reaction involves the breaking of a C-H bond on the phenyl ring in its rate-determining step, the reaction will proceed slower for Ethyl 3-phenylpropionate-d5 than for the unlabeled version. scispace.com Measuring this difference in reaction rates provides powerful evidence for the proposed reaction mechanism. chem-station.comresearchgate.net
| Analytical Technique | Application with Ethyl 3-phenylpropionate-d5 | Mechanistic Insight Gained |
| Mass Spectrometry (MS) | Comparison of fragmentation patterns between labeled and unlabeled analogues. | Elucidation of fragmentation pathways by identifying fragments containing the d5-phenyl ring. |
| ¹H NMR Spectroscopy | Simplification of the proton spectrum by removing signals from the phenyl ring. | Unambiguous assignment of signals corresponding to the ethyl propionate (B1217596) chain. |
| Kinetic Studies | Measurement and comparison of reaction rates. | Determination of whether a C-H bond on the phenyl ring is broken in the rate-limiting step (Kinetic Isotope Effect). scispace.com |
Chromatographic Separation Science of Isotopic Analogues
Optimization of Retention and Separation Parameters for Deuterated Compounds
The separation of deuterated compounds from their protiated (non-deuterated) counterparts is a significant challenge in chromatography, as they are chemically identical and differ only in mass. However, subtle differences in molecular properties arising from deuteration can be exploited to achieve separation. This phenomenon is known as the chromatographic H/D isotope effect. nih.gov In gas chromatography (GC), deuterated compounds like Ethyl 3-phenylpropionate-d5 often elute slightly earlier than their non-deuterated analogues on nonpolar stationary phases. nih.govnih.gov This "inverse isotope effect" is attributed to the slightly smaller molecular volume and lower polarizability of the C-D bond compared to the C-H bond, leading to weaker van der Waals interactions with the stationary phase. nih.gov
Conversely, on polar stationary phases, a "normal isotope effect" may be observed, where the deuterated compound is retained longer. nih.gov The key to optimizing separation lies in the careful selection of the stationary phase and the fine-tuning of temperature programs. Slower temperature ramps and longer columns can enhance the resolution between the isotopic peaks. In liquid chromatography (LC), the mobile phase composition is a critical parameter. For reversed-phase LC, altering the ratio of organic solvent to water can modulate the hydrophobic interactions and improve the separation factor between the labeled and unlabeled compounds. researchgate.netcchmc.org
| Chromatographic Parameter | Optimization Strategy for Isotopic Separation | Expected Outcome for Ethyl 3-phenylpropionate-d5 |
| Stationary Phase (GC) | Select phases with different polarities (e.g., nonpolar polydimethylsiloxane (B3030410) vs. polar wax phases). nih.gov | On nonpolar phases, d5-analogue likely elutes first; on polar phases, retention order may reverse. nih.gov |
| Temperature Program (GC) | Employ a slow temperature ramp or isothermal conditions at a lower temperature. | Increases the time analytes spend interacting with the stationary phase, improving resolution. |
| Column Length (GC/LC) | Use a longer analytical column. | Increases the number of theoretical plates, providing more opportunities for separation. |
| Mobile Phase (LC) | In reversed-phase LC, systematically vary the organic solvent-to-water ratio. researchgate.net | Optimizes the differential partitioning of the isotopologues between the mobile and stationary phases. |
Advanced Hyphenated Techniques for Enhanced Resolution and Detection
To overcome the challenges of separating and identifying structurally similar isotopic analogues, chemists rely on advanced hyphenated techniques. chemijournal.com These methods couple the separation power of chromatography with the detection specificity of spectroscopy, most notably mass spectrometry. ox.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile compounds like Ethyl 3-phenylpropionate-d5. chemijournal.com As the eluent exits the GC column, it enters the mass spectrometer, which acts as a highly specific detector. Even if the deuterated and non-deuterated compounds are not perfectly separated chromatographically, they can be easily distinguished by their mass spectra. The molecular ion peak for Ethyl 3-phenylpropionate-d5 will appear at an m/z value that is 5 units higher than that of its unlabeled counterpart. This allows for selective detection and quantification even with chromatographic co-elution.
Liquid Chromatography-Mass Spectrometry (LC-MS) offers similar advantages for less volatile compounds. ox.ac.uk High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can be coupled with LC systems. scispace.com These instruments provide extremely accurate mass measurements, allowing for the confident identification of compounds and the clear resolution of isotopic signals. scispace.comasdlib.org Extracted Ion Chromatograms (XICs) can be generated, where the detector signal is filtered to show only the specific m/z values of the labeled and unlabeled analytes, providing two distinct, perfectly resolved chromatograms from a single analysis. asdlib.org
Vibrational Spectroscopy (IR, Raman) for Deuterium-Sensitive Modes
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are exceptionally sensitive to isotopic substitution. The frequency of a molecular vibration is dependent on the masses of the atoms involved in the bond. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system.
When hydrogen (mass ≈ 1 amu) is replaced by deuterium (mass ≈ 2 amu), the reduced mass of the carbon-isotope bond significantly increases. This results in a predictable and substantial decrease in the vibrational frequency of stretching and bending modes involving that bond. For Ethyl 3-phenylpropionate-d5, the most prominent changes in the IR and Raman spectra will be observed in the modes associated with the phenyl ring. The aromatic C-H stretching vibrations, typically found in the 3000-3100 cm⁻¹ region, will be replaced by C-D stretching vibrations at a much lower frequency, approximately 2200-2300 cm⁻¹. This clear "isotopic shift" provides definitive proof of successful deuteration and can be used to study the specific vibrational modes of the aromatic ring without interference from other C-H signals in the molecule.
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) | Reason for Shift |
| Aromatic Stretch | 3000 - 3100 | 2200 - 2300 | Increased reduced mass of the C-D bond compared to the C-H bond. |
| Aromatic Out-of-Plane Bend | 690 - 900 | Lower frequency (shifted by a factor of ~1.3-1.4) | The heavier deuterium atom moves more slowly, resulting in a lower bending frequency. |
This table summarizes the expected shifts in key vibrational modes upon deuteration of the phenyl group.
Mechanistic and Kinetic Investigations Employing Ethyl 3 Phenylpropionate D5 As a Probe
Elucidation of Organic Reaction Mechanisms and Stereochemical Pathways
The use of deuterated compounds like ethyl 3-phenylpropionate-d5 is fundamental in elucidating the stepwise processes of organic reactions. By tracing the path of the deuterium (B1214612) labels, chemists can infer the nature of transition states and intermediates, providing a more complete picture of the reaction landscape.
Application of Kinetic Isotope Effects (KIE) in Rate-Determining Step Identification
The kinetic isotope effect (KIE) is a powerful method for determining the rate-determining step of a reaction. wikipedia.orglibretexts.org It compares the rate of a reaction with a deuterated reactant to the rate with a non-deuterated one. wikipedia.org A primary KIE is observed when a bond to the isotope is broken in the rate-limiting step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage. libretexts.orgmsudenver.edu
In the context of reactions involving ethyl 3-phenylpropionate-d5, the absence of a significant primary KIE would suggest that the cleavage of a C-D bond on the phenyl ring is not part of the slowest step of the reaction. Conversely, a noticeable secondary KIE could provide insights into changes in hybridization at the carbon atoms of the phenyl ring during the transition state. libretexts.org The magnitude of the KIE can help to distinguish between different proposed mechanisms. For instance, a small secondary KIE might indicate a change from sp2 to sp3 hybridization or vice versa at a carbon atom adjacent to the reaction center. epfl.ch
Table 1: Representative Kinetic Isotope Effect Values and Their Mechanistic Implications
| KIE (kH/kD) Value | Type of KIE | General Interpretation |
| > 2 | Primary | C-H/D bond breaking is involved in the rate-determining step. libretexts.orgepfl.ch |
| 1 - 2 | Secondary | Changes in the steric or electronic environment near the isotopic label in the transition state. libretexts.orgepfl.ch |
| < 1 | Inverse Secondary | A stiffening of vibrational modes in the transition state compared to the reactant. |
Deuterium Tracing in Rearrangement and Cyclialkylation Reactions
Deuterium labeling is an invaluable technique for following the fate of specific atoms throughout a chemical transformation, particularly in complex rearrangement and cyclialkylation reactions. By incorporating deuterium atoms at the phenyl group of ethyl 3-phenylpropionate-d5, researchers can track the movement of this specific part of the molecule.
For example, in a hypothetical acid-catalyzed cyclialkylation reaction, the position of the deuterium atoms in the final product can reveal whether the phenyl group has undergone any migration or rearrangement. If the deuterium labels remain in their original positions relative to the ethyl propionate (B1217596) side chain, it would suggest a direct cyclization mechanism. However, if the deuterium atoms are scrambled or located at different positions in the product, it would indicate the involvement of intermediates that allow for rearrangement of the aromatic ring.
Understanding Biotransformation Processes in Non-Human Systems
Isotopically labeled compounds are essential for studying how foreign substances (xenobiotics) are metabolized and processed by biological systems. Ethyl 3-phenylpropionate-d5 can be used as a tracer to investigate these biotransformation pathways in various non-human organisms.
Tracing the Fate of Xenobiotics and Environmental Contaminants
The study of xenobiotic metabolism is crucial for understanding the environmental impact and toxicology of chemical compounds. researchgate.net By introducing ethyl 3-phenylpropionate-d5 into a non-human biological system, such as a microorganism or a plant, scientists can monitor its metabolic fate. The deuterium label acts as a flag, allowing for the detection and identification of metabolic products using techniques like mass spectrometry.
This approach can help to identify the enzymes responsible for breaking down the compound and the chemical modifications that occur. For example, hydroxylation of the phenyl ring is a common metabolic pathway. Using the d5-labeled compound would result in hydroxylated metabolites that are 5 mass units heavier than their non-deuterated counterparts, confirming the metabolic transformation.
Investigating Enzymatic Reactions and Isotope Effects in Vitro
In vitro studies using isolated enzymes allow for a detailed examination of specific biochemical reactions. researchgate.netscielo.br When ethyl 3-phenylpropionate-d5 is used as a substrate for an enzyme, the KIE can provide information about the catalytic mechanism. rsc.org For instance, if an enzyme catalyzes a reaction that involves the cleavage of a C-H bond on the phenyl ring, a significant primary KIE would be expected. rsc.org
The magnitude of the enzymatic KIE can also offer insights into the structure of the enzyme's active site and the nature of the transition state. figshare.com This information is valuable for understanding how enzymes achieve their remarkable catalytic efficiency and specificity.
Photochemical and Thermochemical Degradation Pathway Analysis
In a hypothetical study, ethyl 3-phenylpropionate-d5 could be subjected to controlled light or heat conditions. By analyzing the degradation products and the distribution of the deuterium label, researchers could piece together the degradation pathways. For example, the formation of deuterated benzene (B151609) or other deuterated aromatic fragments would suggest cleavage of the bond connecting the phenyl group to the propionate side chain. The presence of deuterium in various degradation products would help to elucidate the complex series of reactions that occur during these processes. Studies on similar compounds have shown that thermal degradation can lead to a variety of products, including ethyl benzoate (B1203000) and ethyl cinnamate (B1238496). nih.gov
Theoretical and Computational Studies of Deuterated Phenylpropionates
Quantum Chemical Calculations of Electronic Structure and Vibrational Frequencies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties and vibrational dynamics of molecules. mdpi.com For Ethyl 3-phenylpropionate-d5, these calculations can elucidate how the substitution of deuterium (B1214612) for hydrogen on the phenyl ring affects the molecule's fundamental properties.
Vibrational Frequencies: One of the most significant applications of quantum chemical calculations for deuterated compounds is the prediction of vibrational spectra (e.g., Infrared and Raman). The vibrational frequencies of a molecule are determined by the masses of its atoms and the stiffness of its chemical bonds. Replacing hydrogen (¹H) with deuterium (²H) significantly increases the mass of the atom, leading to a predictable decrease in the frequency of vibrational modes involving that atom.
DFT calculations can compute the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration. mdpi.com For Ethyl 3-phenylpropionate-d5, the most pronounced changes are expected for the C-D stretching and bending modes of the phenyl ring compared to the C-H modes of the non-deuterated isotopologue. The C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region of the IR spectrum, whereas C-D stretching vibrations are expected to shift to a lower frequency, around 2200-2300 cm⁻¹. researchgate.net These calculated shifts are crucial for assigning peaks in experimentally measured spectra. researchgate.net Scaled Quantum Mechanical Force Field (SQMFF) methods can be applied to the computed force fields to achieve better agreement between theoretical and experimental frequencies. researchgate.net
Table 1: Illustrative Calculated Vibrational Frequencies for Ethyl 3-phenylpropionate (B1229125) Isotopologues This table presents hypothetical data based on established principles of vibrational spectroscopy for illustrative purposes.
| Vibrational Mode | Calculated Frequency (Non-deuterated) (cm⁻¹) | Calculated Frequency (d5-phenyl) (cm⁻¹) | Expected Isotopic Shift (cm⁻¹) |
|---|---|---|---|
| Aromatic C-H/C-D Stretch | 3080 | 2285 | -795 |
| Aromatic C-H/C-D In-Plane Bend | 1155 | 850 | -305 |
| Ester C=O Stretch | 1735 | 1734 | -1 |
| Aliphatic CH₂ Stretch | 2980 | 2980 | 0 |
Molecular Dynamics Simulations for Solvation and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org These simulations provide a detailed view of molecular behavior, including conformational changes, solvation processes, and intermolecular interactions, which are governed by a force field. nih.gov
For Ethyl 3-phenylpropionate-d5, MD simulations can be employed to understand how the molecule behaves in different solvent environments. The molecule possesses both a non-polar, deuterated phenyl ring and a polar ester group, giving it an amphiphilic character. MD simulations can model the explicit interactions between the solute molecule and individual solvent molecules (e.g., water, ethanol (B145695), or non-polar solvents). mdpi.com
Solvation Analysis: Simulations can reveal the structure of the solvent shell around different parts of the molecule. For instance, in an aqueous solution, water molecules are expected to form hydrogen bonds with the carbonyl oxygen of the ester group. rsc.org The simulation can quantify the number of hydrogen bonds, their lifetimes, and their geometry. Conversely, the solvent structure around the deuterated phenyl ring would be dictated by hydrophobic interactions. The radial distribution function (RDF) can be calculated from the simulation trajectory to describe the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. mdpi.com
Intermolecular Interactions: MD simulations are also used to study the aggregation of molecules and their interactions with other solutes or interfaces. nih.gov By simulating a system with multiple Ethyl 3-phenylpropionate-d5 molecules, one can observe how they interact with each other. These interactions are likely to be driven by a combination of dipole-dipole interactions between the ester groups and π-π stacking interactions between the phenyl rings. nih.gov The deuteration of the phenyl ring has a minimal effect on these non-covalent interactions, as they are primarily governed by electronic effects rather than nuclear mass.
Table 2: Illustrative Intermolecular Interaction Energies from MD Simulations This table presents hypothetical data based on typical interaction energies for organic molecules for illustrative purposes.
| Interaction Type | Solute Group | Solvent | Calculated Average Interaction Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bonding | Ester C=O | Water | -4.5 |
| Hydrophobic Solvation | Phenyl-d5 Ring | Water | +2.0 (Free Energy) |
| van der Waals | Phenyl-d5 Ring | Hexane | -3.0 |
| π-π Stacking (Dimer) | Phenyl-d5 Ring | Vacuum | -2.5 |
Prediction of Spectroscopic Parameters and Isotopic Shifts
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental data. For deuterated compounds, predicting the changes in spectra upon isotopic substitution is a key application.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the local electronic environment of a nucleus. While the primary effect of deuteration is on the nucleus being observed (e.g., ²H NMR instead of ¹H NMR), there are also secondary isotope effects on the chemical shifts of nearby nuclei, such as ¹³C. Deuterium is slightly more electron-donating than protium, which can cause small upfield shifts (a decrease in ppm) for the directly attached carbon and other nearby nuclei. Although often small (typically < 0.1 ppm for a two-bond effect), these shifts can be predicted using quantum chemical calculations, often by employing the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov
IR Spectroscopy: As discussed in section 5.1, the most dramatic isotopic shifts are observed in vibrational spectroscopy. The replacement of ¹H with ²H on the phenyl ring of Ethyl 3-phenylpropionate-d5 will cause significant shifts in the frequencies of the phenyl C-H vibrational modes. Computational methods can predict these shifts with good accuracy. For example, the C-H stretching frequency is proportional to the square root of the reciprocal of the reduced mass of the C-H system. The theoretical shift for a pure C-H stretch to a C-D stretch is approximately 1/√2, or about 0.71. This allows for the confident assignment of vibrational bands in experimental IR or Raman spectra. researchgate.net
Table 3: Illustrative Predicted Spectroscopic Isotopic Shifts for Ethyl 3-phenylpropionate-d5 This table presents hypothetical data based on established principles of isotopic effects in spectroscopy for illustrative purposes.
| Spectroscopy Type | Parameter | Nucleus/Group | Predicted Shift (δ_H - δ_D) |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (ppm) | Deuterated Phenyl Carbon (C-D) | -0.3 ppm (upfield) |
| ¹³C NMR | Chemical Shift (ppm) | Adjacent Phenyl Carbon (C-C-D) | -0.05 ppm (upfield) |
| IR | Vibrational Frequency (cm⁻¹) | Aromatic C-H/C-D Stretch | ~ -800 cm⁻¹ |
| IR | Vibrational Frequency (cm⁻¹) | Aromatic C-H/C-D Bend | ~ -300 cm⁻¹ |
Computational Modeling of Kinetic Isotope Effects and Transition States
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. Computational modeling is essential for understanding and predicting KIEs, as it provides detailed information about the reaction's transition state (TS). nih.gov
The KIE arises primarily from differences in the zero-point vibrational energy (ZPVE) between the reactant and the transition state. A C-H bond has a higher ZPVE than a C-D bond due to the lighter mass of hydrogen. If this bond is being broken or significantly altered in the rate-determining step of a reaction, it will require more energy to break the C-H bond than the C-D bond, resulting in a "normal" primary KIE (kH/kD > 1).
Transition State Theory: Computational methods, such as DFT, are used to locate the transition state structure on the potential energy surface. ucsb.edu A transition state is a first-order saddle point, which has one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. ucsb.edu By calculating the vibrational frequencies of both the reactant and the transition state for the deuterated and non-deuterated species, the ZPVEs can be determined.
For a reaction involving Ethyl 3-phenylpropionate-d5, such as electrophilic aromatic substitution on the deuterated phenyl ring, a significant primary KIE would be expected if the C-D bond cleavage is part of the rate-determining step. Computational models can calculate the energies of the reactants, products, and the transition state, allowing for the prediction of the reaction rate constant and the KIE using transition state theory. nih.gov
Table 4: Illustrative Calculated Kinetic Isotope Effect for a Hypothetical Reaction Reaction: Electrophilic Aromatic Substitution on the Phenyl Ring. This table presents hypothetical data based on principles of KIE calculations for illustrative purposes.
| Parameter | Non-deuterated Reactant | d5-phenyl Reactant | Difference (H - D) |
|---|---|---|---|
| Reactant ZPVE (kcal/mol) | 125.5 | 124.2 | 1.3 |
| Transition State ZPVE (kcal/mol) | 124.8 | 124.4 | 0.4 |
| ΔZPVE (TS - Reactant) (kcal/mol) | -0.7 | +0.2 | - |
| Calculated kH/kD at 298 K | ~5.2 |
Applications of Ethyl 3 Phenylpropionate D5 in Specialized Research Domains
Environmental Chemistry and Ecotoxicology Research
In the field of environmental science, understanding the fate and impact of chemical compounds is of paramount importance. Isotopically labeled compounds like Ethyl 3-phenylpropionate-d5 are instrumental in these investigations.
The use of stable isotope-labeled compounds is a well-established technique for tracing the environmental fate of organic molecules. Ethyl 3-phenylpropionate-d5 can be introduced into environmental systems, such as soil or water, to study its persistence and degradation pathways. By tracking the deuterated compound, researchers can distinguish it from the naturally occurring, non-deuterated analogue, allowing for precise measurements of its transformation over time and under various environmental conditions. This is crucial for assessing the potential for bioaccumulation and long-term environmental impact.
Determining how a chemical breaks down in the environment—whether through biological (biotic) or non-biological (abiotic) processes—is a key aspect of ecotoxicology. Ethyl 3-phenylpropionate-d5 can be employed to elucidate these transformation mechanisms. For instance, in a controlled microcosm experiment, the appearance of deuterated metabolites would indicate biotic degradation by microorganisms, while changes in the parent compound due to factors like hydrolysis or photolysis would point to abiotic pathways. This detailed understanding helps in predicting the environmental behavior of the compound and its potential breakdown products.
Food Science Research: Reference Standards for Authenticity and Compositional Analysis
Ethyl 3-phenylpropionate (B1229125) is a known flavor compound found in various food products. The deuterated form, Ethyl 3-phenylpropionate-d5, plays a critical role as an internal standard in the analytical chemistry of food.
The authenticity and composition of food products are often verified using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS). In such analyses, an internal standard is added to the sample in a known quantity to correct for variations in sample preparation and instrument response. Ethyl 3-phenylpropionate-d5 is an ideal internal standard for the quantification of its non-deuterated counterpart because it has nearly identical chemical and physical properties but a different mass. This allows it to be easily distinguished by the mass spectrometer, leading to more accurate and reliable quantification of the flavor compound in complex food matrices.
Table 1: Application of Ethyl 3-phenylpropionate-d5 in Food Analysis
| Parameter | Role of Ethyl 3-phenylpropionate-d5 | Analytical Technique |
| Quantification of Flavor | Internal Standard | GC-MS |
| Food Authenticity | Reference Compound | Isotope Dilution Analysis |
| Compositional Analysis | Spike for Recovery Studies | LC-MS/MS |
Advanced Materials Science and Polymer Chemistry
The unique properties of deuterium (B1214612) also lend themselves to applications in materials science, particularly in the study of polymers.
Neutron scattering is a powerful technique for probing the structure and dynamics of polymers at the molecular level. This method relies on the difference in neutron scattering length between hydrogen and deuterium. By selectively incorporating deuterated monomers into a polymer chain, researchers can create "contrast" that allows them to highlight specific regions of the polymer or study the interactions between different polymer chains in a blend. While specific examples of polymers synthesized from Ethyl 3-phenylpropionate-d5 are not widely documented in publicly available literature, the principle of using deuterated monomers is well-established. A polymer synthesized with Ethyl 3-phenylpropionate-d5 could be used in neutron scattering experiments to study polymer morphology, chain conformation, and dynamics.
Table 2: Potential Use of Ethyl 3-phenylpropionate-d5 in Polymer Science
| Research Area | Application of Deuterated Polymer | Technique |
| Polymer Blends | Contrast Matching | Small-Angle Neutron Scattering (SANS) |
| Polymer Dynamics | Incoherent Neutron Scattering | Quasi-Elastic Neutron Scattering (QENS) |
| Polymer Structure | Selective Labeling | Neutron Reflectometry |
Development of Reference Materials for Chemical Analysis and Purity Assessment
Certified reference materials (CRMs) are essential for ensuring the quality and comparability of chemical measurements. A well-characterized, high-purity substance is a prerequisite for developing a CRM.
Ethyl 3-phenylpropionate-d5, when synthesized to a high degree of chemical and isotopic purity, can serve as a valuable reference material. It can be used to:
Calibrate analytical instruments: Ensuring the accuracy of instruments used for the analysis of flavor compounds.
Validate analytical methods: Confirming that a particular method is suitable for its intended purpose.
Assess the purity of non-deuterated Ethyl 3-phenylpropionate: By using it as a standard in quantitative analyses.
The availability of such a reference material is crucial for quality control in the food and fragrance industries and for ensuring the reliability of environmental monitoring data.
Precursor Synthesis for Complex Organic Molecules and Research Compounds
Ethyl 3-phenylpropionate-d5 serves as a valuable deuterated building block in the multi-step synthesis of more complex organic molecules and specialized research compounds. Its application in this domain is primarily driven by the need to introduce a stable isotopic label into a target molecule for various scientific investigations, including metabolic studies and as internal standards for mass spectrometry. The phenylpropionate scaffold is a common structural motif in a range of biologically active compounds, making its deuterated analogue a key starting material for the synthesis of isotopically labeled pharmaceuticals and research chemicals.
While specific research detailing the synthetic applications of Ethyl 3-phenylpropionate-d5 is not extensively published, its role as a precursor can be inferred from the known synthesis of complex molecules using its non-deuterated counterpart, Ethyl 3-phenylpropionate. The latter is a recognized intermediate in the production of various pharmaceuticals, including pyrimidine-based inhibitors of cyclin-dependent kinases and certain antidepressants. By substituting Ethyl 3-phenylpropionate with its d5 analogue in established synthetic routes, chemists can produce deuterated versions of these complex molecules.
The primary advantage of using Ethyl 3-phenylpropionate-d5 in synthesis is the strategic placement of deuterium atoms on the phenyl ring. This labeling is generally stable and less susceptible to exchange under typical physiological and synthetic conditions. The resulting deuterated complex molecules can exhibit altered metabolic profiles due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes that involve the cleavage of this bond. This property is particularly useful in drug discovery for enhancing the pharmacokinetic properties of a drug candidate.
A hypothetical synthetic application of Ethyl 3-phenylpropionate-d5 is in the preparation of a deuterated analogue of a kinase inhibitor. Many kinase inhibitors feature aromatic moieties, and the synthesis of such compounds often involves the use of precursors containing these rings.
Hypothetical Synthesis of a Deuterated Kinase Inhibitor Intermediate
| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |
| 1 | Ethyl 3-phenylpropionate-d5 | N/A | 1. LiAlH4, THF, 0 °C to rt | 3-(Phenyl-d5)propan-1-ol |
| 2 | 3-(Phenyl-d5)propan-1-ol | N/A | 1. PBr3, Et2O | 1-Bromo-3-(phenyl-d5)propane |
| 3 | 1-Bromo-3-(phenyl-d5)propane | 2-Amino-4-chloropyrimidine | NaH, DMF | 4-Chloro-2-(3-(phenyl-d5)propylamino)pyrimidine |
In this illustrative pathway, Ethyl 3-phenylpropionate-d5 is first reduced to the corresponding alcohol. Subsequent bromination yields a key intermediate which can then be used to alkylate a pyrimidine (B1678525) core, a common scaffold in kinase inhibitors. The resulting deuterated intermediate can be further elaborated to afford the final deuterated kinase inhibitor.
The research findings related to the use of deuterated compounds in drug development support the utility of precursors like Ethyl 3-phenylpropionate-d5. Studies have shown that selective deuteration of drug molecules can lead to significant improvements in their metabolic stability, resulting in longer half-lives and potentially reduced dosing frequencies. The synthesis of such deuterated drug candidates relies on the availability of isotopically labeled starting materials.
While direct detailed research findings on the use of Ethyl 3-phenylpropionate-d5 as a precursor are limited, the principles of synthetic organic chemistry and the documented applications of its non-deuterated form provide a strong basis for its utility in the synthesis of complex, deuterated molecules for specialized research domains.
Emerging Research Directions and Future Methodological Advancements
Novel Deuteration Reagents and Catalytic Methodologies
The synthesis of specifically labeled compounds like Ethyl 3-phenylpropionate-d5 relies on the development of efficient and selective deuteration methods. Traditional approaches often involve multi-step syntheses starting from deuterated precursors. researchgate.net However, recent advancements focus on late-stage deuteration, which allows for the introduction of deuterium (B1214612) into complex molecules at a later point in the synthetic sequence.
A significant area of development is Hydrogen Isotope Exchange (HIE) , which enables the direct replacement of C-H bonds with C-D bonds. scispace.com This approach is often facilitated by transition metal catalysts. For instance, palladium- and iridium-based catalysts have shown considerable promise in promoting regioselective H-D exchange reactions under increasingly mild conditions. nih.govacs.org The choice of catalyst and deuterium source, which can range from deuterium gas (D₂) to heavy water (D₂O), is critical for achieving high levels of deuterium incorporation at specific molecular positions. nih.gov
Recent research has also highlighted innovative catalytic systems. For example, a combination of Pd/C with aluminum in D₂O provides an environmentally benign method for H-D exchange by generating D₂ in situ, thereby avoiding the handling of explosive deuterium gas. nih.gov Furthermore, electrochemical methods that utilize the splitting of heavy water are emerging as a cost-effective and selective means of forming C-D bonds. oaepublish.com These methods offer the potential for site-selective deuteration, which is crucial for studying metabolic pathways and the kinetic isotope effect. oaepublish.comchem-station.com
The table below summarizes some of the catalytic methodologies being explored for deuteration.
| Methodology | Catalyst/Reagent | Deuterium Source | Key Advantages |
| Hydrogen Isotope Exchange (HIE) | Iridium or Palladium complexes | D₂ gas, D₂O | High selectivity, applicable to late-stage functionalization. scispace.comacs.org |
| In situ D₂ Generation | Pd/C-Al | D₂O | Enhanced safety, environmentally friendly. nih.gov |
| Electrocatalysis | - | D₂O | Mild conditions, cost-effective, site-selective. oaepublish.com |
| Organocatalysis | B(C₆F₅)₃ | Acetone-d₆ | Metal-free, regioselective for specific C-H bonds. nih.gov |
Integration with Multi-Omics Approaches in Non-Clinical Research
In the realm of non-clinical research, particularly within metabolomics and proteomics, deuterium-labeled compounds like Ethyl 3-phenylpropionate-d5 serve as invaluable tools. clearsynth.comnih.gov Their primary application is as internal standards for quantitative analysis using mass spectrometry (MS). Because deuterated compounds are chemically identical to their non-labeled counterparts but have a distinct mass, they can be added to biological samples to correct for variations in sample preparation and instrument response. clearsynth.comstrath.ac.uk
The integration of these stable isotope-labeled standards is fundamental to the "multi-omics" approach, where multiple types of biological data (e.g., from the metabolome and proteome) are combined to provide a holistic understanding of a biological system. For example, in a metabolomics study investigating the metabolic fate of a drug candidate, Ethyl 3-phenylpropionate-d5 could be used to accurately quantify the levels of its unlabeled analogue in various biological matrices. This allows researchers to trace metabolic pathways and understand the absorption, distribution, metabolism, and excretion (ADME) profiles of compounds.
The use of deuterium-labeled standards enhances the sensitivity and accuracy of analytical methods by minimizing background noise and interference from the complex biological matrix. This is particularly crucial in studies aiming to identify key biomarkers or to elucidate the mechanisms of action of novel therapeutic agents.
Advancements in High-Throughput Analytical Platforms for Deuterated Compounds
The increasing use of deuterated compounds in research and development has spurred advancements in analytical platforms designed for high-throughput screening and analysis. The demand for high-purity deuterated reagents is growing, particularly in pharmaceutical research and for applications in NMR and mass spectrometry. congruencemarketinsights.com
Modern analytical techniques must be capable of not only quantifying the deuterated compound but also assessing its isotopic purity. bvsalud.org This is critical because the presence of unlabeled or partially labeled molecules can affect the accuracy of quantitative studies. bvsalud.org High-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy are key technologies in this area. bvsalud.org
Challenges and Opportunities in the Synthesis and Application of Deuterium-Labeled Compounds
However, the opportunities presented by deuterium labeling are substantial. The "deuterium kinetic isotope effect" (KIE), where the stronger C-D bond can slow down metabolic reactions, is a key area of interest in drug development. researchgate.net By strategically replacing hydrogen with deuterium at metabolic "soft spots," it is possible to improve a drug's pharmacokinetic profile, potentially leading to a longer half-life and reduced formation of toxic metabolites. musechem.com This has led to a shift from creating deuterated versions of existing drugs (a "deuterium switch") to incorporating deuterium de novo during the drug discovery process. nih.gov
The table below outlines the primary challenges and opportunities associated with deuterium-labeled compounds.
| Aspect | Challenges | Opportunities |
| Synthesis | High cost of deuterium sources. clearsynth.com Complexity of achieving regioselectivity. researchgate.net Ensuring high isotopic purity. musechem.com | Development of more efficient and cost-effective catalytic methods. researchgate.netoaepublish.com Late-stage functionalization of complex molecules. researchgate.net |
| Application | Potential for "metabolic switching" to unpredicted pathways. musechem.com Need for clear advantages over non-deuterated counterparts for regulatory approval. musechem.com | Improved pharmacokinetic and safety profiles of drugs. nih.gov Elucidation of reaction mechanisms and metabolic pathways. chem-station.com Enhanced accuracy in quantitative bioanalysis. |
Q & A
Basic: How can Ethyl 3-phenylpropionate-d5 be synthesized, and what experimental protocols ensure isotopic purity?
Answer: The synthesis typically involves esterification of deuterated 3-phenylpropionic acid with deuterated ethanol under acid catalysis. A modified protocol from esterification reactions of similar compounds (e.g., 17β-hydroxy-13-ethylgona-4,9-dien-3-one) suggests refluxing equimolar quantities of acid and alcohol with a catalytic amount of sulfuric acid-d2 at 80–100°C for 6–12 hours . Isotopic purity (>98% d5) is ensured by using deuterated reagents (e.g., D2O-washed ethanol-d6) and verifying intermediates via mass spectrometry (MS) to monitor deuterium incorporation. Post-synthesis, column chromatography with deuterated solvents (e.g., deuterated chloroform) minimizes proton contamination .
Basic: What spectroscopic methods are optimal for characterizing Ethyl 3-phenylpropionate-d5, and how do deuterium labels affect spectral interpretation?
Answer: Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard. For ¹H NMR , deuterium substitution eliminates proton signals at labeled positions, simplifying spectral analysis (e.g., absence of ethyl group proton peaks at δ 1.2–1.4 ppm). In GC-MS , the molecular ion cluster (M⁺) shifts to higher m/z values due to deuterium’s +1 mass effect, with a characteristic 5-D isotopic pattern . Infrared (IR) spectroscopy can confirm ester functional groups (C=O stretch at ~1740 cm⁻¹), though deuterium does not significantly alter this region .
Basic: What safety protocols are critical when handling Ethyl 3-phenylpropionate-d5 in laboratory settings?
Answer: While the compound is not classified as hazardous, standard precautions include:
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid latex due to solvent compatibility issues.
- Storage : Keep in airtight, deuterated solvent-rinsed containers at 4°C to prevent proton exchange or degradation .
- Spill Management : Absorb with inert materials (e.g., deuterated silica gel) and dispose as non-halogenated waste .
Advanced: How can researchers resolve contradictions in spectral data when analyzing Ethyl 3-phenylpropionate-d5 in complex mixtures?
Answer: Contradictions often arise from matrix effects or isotopic scrambling. Strategies include:
- Cross-Validation : Use orthogonal methods (e.g., LC-MS/MS for quantification and ¹³C NMR for structural confirmation) .
- Isotopic Dilution Analysis : Spike samples with a known quantity of non-deuterated analog to calibrate MS signals and correct for ion suppression .
- Dynamic Light Scattering (DLS) : Assess aggregation in solutions, which may obscure spectral peaks .
Advanced: What strategies optimize the yield of Ethyl 3-phenylpropionate-d5 in large-scale deuterium exchange reactions?
Answer: Key factors include:
- Catalyst Selection : Use heterogeneous catalysts (e.g., deuterated Amberlyst-15) to minimize side reactions and improve recyclability .
- Solvent Deuterium Purity : Ensure solvents like DMSO-d6 or CDCl3 are ≥99.9% deuterated to prevent back-exchange.
- Reaction Monitoring : Employ in-situ FTIR to track esterification progress and terminate reactions at ~90% conversion to avoid hydrolysis .
Advanced: How do isotopic effects influence the kinetic studies of Ethyl 3-phenylpropionate-d5 in enzymatic or catalytic systems?
Answer: Deuterium’s kinetic isotope effect (KIE) reduces reaction rates due to stronger C-D bonds. For example:
- Enzymatic Hydrolysis : KIE values (~2–3) indicate rate-limiting steps involving C-H bond cleavage; use stopped-flow spectrometry to measure transient kinetics .
- Catalytic Hydrogenation : Deuterated substrates may alter transition states; isotopic labeling in GC-MS tracks deuterium distribution in products .
Advanced: How can researchers design robust controls to validate the stability of Ethyl 3-phenylpropionate-d5 under varying experimental conditions?
Answer: Implement a factorial design with variables:
- Temperature : Test stability at 4°C, 25°C, and 40°C over 7–30 days.
- pH : Use deuterated buffers (pD 2–10) to assess hydrolysis susceptibility.
- Analytical Controls : Compare with non-deuterated analogs via accelerated stability testing (e.g., Arrhenius modeling) .
Advanced: What computational methods support the prediction of Ethyl 3-phenylpropionate-d5’s behavior in novel solvent systems or reaction pathways?
Answer: Density Functional Theory (DFT) simulations model isotopic effects on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
